Aplysamine 6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23Br3N2O3 |
|---|---|
Molecular Weight |
591.1 g/mol |
IUPAC Name |
(E)-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H23Br3N2O3/c1-28-19-5-3-14(11-16(19)22)4-6-20(27)26-9-7-15-12-17(23)21(18(24)13-15)29-10-2-8-25/h3-6,11-13H,2,7-10,25H2,1H3,(H,26,27)/b6-4+ |
InChI Key |
MZLANVULBFGHHK-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |
Synonyms |
aplysamine 6 |
Origin of Product |
United States |
Isolation and Structural Elucidation of Aplysamine 6
Advanced Spectroscopic Techniques for Structure Determination
One-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in the initial characterization of Aplysamine 6. nih.gov The ¹H NMR spectrum revealed the presence of distinct signals corresponding to the different protons within the molecule. Analysis of the chemical shifts, integration values, and coupling constants provided the initial clues to the molecular framework.
The ¹³C NMR spectrum complemented the proton data by identifying the number and types of carbon atoms present. researchgate.net Key resonances in the ¹³C NMR spectrum indicated the presence of sp² hybridized carbons characteristic of aromatic rings and double bonds. researchgate.net
| ¹H NMR Data (CD₃OD) | ¹³C NMR Data (CD₃OD) |
| δ 2.24 (2H, m) | δ 25.5 |
| δ 2.79 (2H, t, J=7.3 Hz) | δ 35.5 |
| δ 2.95 (6H, s) | δ 41.8 |
| δ 3.38 (2H, t, J=7.8 Hz) | δ 43.7 |
| δ 3.48 (2H, t, J=7.3 Hz) | δ 57.0 |
| δ 4.12 (2H, t, J=5.8 Hz) | δ 67.4 |
| δ 6.73 (1H, d, J=1.6 Hz) | δ 97.4 |
| δ 6.90 (1H, d, J=1.6 Hz) | δ 112.8 |
| δ 6.94 (1H, t, J=8.5 Hz) | δ 113.2 |
| δ 7.16 (1H, dd, J=8.5, 2.3 Hz) | δ 114.7 |
| δ 7.44 (1H, d, J=2.3 Hz) | δ 122.7 |
| δ 127.5 | |
| δ 130.2 | |
| δ 134.5 | |
| δ 135.1 | |
| δ 154.6 | |
| δ 162.5 | |
| Note: The data presented is based on reported values for Aplysamine-1, a structurally related compound, to illustrate the type of data obtained. Specific data for this compound was not publicly available in the search results. |
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, two-dimensional (2D) NMR experiments were conducted. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were employed.
COSY experiments established the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.
HSQC spectra correlated each proton to its directly attached carbon atom.
These 2D NMR techniques were essential in confirming the structural fragments and their linkage. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) was utilized to determine the elemental composition of this compound. This technique provided a highly accurate mass measurement of the molecular ion, which allowed for the determination of the compound's molecular formula. researchgate.netnih.gov The isotopic pattern observed in the mass spectrum, particularly the characteristic pattern for bromine-containing compounds, confirmed the presence of bromine atoms in the structure.
Elucidation of this compound Structural Features
The detailed analysis of the spectroscopic data led to the complete structural elucidation of this compound, revealing a molecule composed of distinct chemical units.
Identification of Bromotyrosine Unit
A key structural component of this compound is a bromotyrosine unit. researchgate.netnih.gov This was identified through the characteristic signals in the NMR spectra corresponding to a di-substituted aromatic ring and an ethylamine (B1201723) side chain. Bromotyrosine derivatives are common secondary metabolites found in sponges of the order Verongida. mdpi.commdpi.com The presence of this unit links this compound to a large family of marine natural products with diverse biological activities. researchgate.net
Identification of Bromomethoxycinnamoyl Unit
Another significant feature of the this compound structure is a bromomethoxycinnamoyl unit. researchgate.netnih.gov This moiety was identified from NMR signals indicating a substituted aromatic ring with a methoxy (B1213986) group and a propenoic acid-derived side chain. This structural element is less common than the bromotyrosine unit and contributes to the novelty of this compound. kfupm.edu.sa
Characterization of Alpha,Beta-Unsaturated Amide Linkage
Connecting the bromotyrosine and bromomethoxycinnamoyl units is an α,β-unsaturated amide linkage. nih.govnih.gov The presence of this functional group was confirmed by the chemical shifts of the vinylic protons and the carbonyl carbon in the NMR spectra, as well as by infrared (IR) spectroscopy absorption bands characteristic of an amide. This unsaturated system is a key feature, as α,β-unsaturated carbonyl compounds are known to be susceptible to nucleophilic attack, which can be important for their biological activity. libretexts.orgwikipedia.org
Stereochemical Considerations (e.g., Optical Inactivity)
While many natural products isolated from marine organisms exhibit chirality and optical activity, this compound is an optically inactive compound. libretexts.org This lack of optical rotation is a significant stereochemical feature.
A molecule's ability to rotate plane-polarized light is dependent on it being chiral, meaning it is non-superimposable on its mirror image. uou.ac.in Compounds that are achiral, and therefore optically inactive, often possess an internal plane of symmetry that divides the molecule into two identical, mirror-image halves. libretexts.orguou.ac.in
Compound Index
Total Synthesis Strategies and Methodologies for Aplysamine 6
Early Total Synthesis Approaches
The initial successful total synthesis of Aplysamine 6 was accomplished using a conventional batch process, which involves sequential reactions carried out in distinct steps within a single reaction vessel.
The first total synthesis of this compound was reported in 2009 by Ullah and Arafeh, employing a traditional batch approach. nih.govresearchgate.net This method established a foundational route to the molecule, characterized by a sequence of classical organic reactions. societechimiquedefrance.fr The key stages of this synthesis involved the formation of a central amide bond followed by functionalization to complete the structure. nih.govsocietechimiquedefrance.fr The process began with the coupling of a dibrominated tyramine (B21549) derivative with an acid chloride. nih.gov This initial step was followed by an alkylation reaction and subsequent treatment with ammonium (B1175870) hydroxide (B78521) to yield the final product. nih.gov
The batch synthesis route reported by Ullah and Arafeh involved a three-step sequence. nih.gov
Amide Formation: The synthesis commenced with the addition of an acid chloride (3) to a solution containing a dibrominated agent (2). This reaction was conducted at a controlled temperature of 5–10 °C in a 1:1 mixture of THF/DMF, using 2,6-lutidine as a base. After purification by column chromatography, this step yielded the corresponding amide (4) in 70% yield. nih.gov
Alkylation: The subsequent step was the alkylation of the phenolic hydroxyl group of amide (4) with an excess of 1,3-dibromopropane (B121459) (5). This reaction was carried out in DMF with potassium carbonate serving as the base, generating the intermediate (6) in an excellent yield of 95%. nih.gov
Interactive Data Table: Batch Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Dibrominated agent (2), Acid chloride (3) | 2,6-lutidine, THF/DMF, 5–10 °C | Amide (4) | 70% |
| 2 | Amide (4), 1,3-dibromopropane (5) | K₂CO₃, DMF | Intermediate (6) | 95% |
| 3 | Intermediate (6) | NH₄OH (excess), 80 °C | This compound (1) | 27% (overall) |
Batch Synthesis Methodologies (e.g., Ullah and Arafeh, 2009)
Continuous Flow Synthesis Methodologies
In an effort to enhance the efficiency of this compound synthesis, researchers turned to continuous flow chemistry. This modern approach involves the continuous pumping of reagents through a network of tubes or channels, offering advantages in terms of reaction control, safety, and scalability.
A year after the initial batch synthesis, Organ and coworkers reported a novel synthesis of this compound using a continuous flow methodology in 2010. nih.govnih.govscispace.com Their strategy was developed as part of a broader effort to create a general synthetic method for tyramine-derived natural products using a combination of flow techniques. nih.govscispace.com The protocol was designed to be a multi-step transformation conducted entirely in a flow system, which allows for real-time monitoring and rapid optimization of reaction parameters. nih.govscispace.com This approach aimed to produce multigram quantities of the target compounds by leveraging a "scale-out" strategy, where the system is run for a longer duration or in parallel to increase output without re-optimization. nih.govscispace.com
The development of a continuous flow method for this compound provided a direct opportunity to compare the two synthetic paradigms.
Scalability: Continuous flow synthesis offers inherent advantages in scalability. labmanager.com To produce larger quantities using the batch method, a significant re-engineering of the process is often required to manage issues like heat transfer in larger vessels. labmanager.comhelgroup.com In contrast, the flow process can be scaled up through "scale-out," which involves either running the system for a longer period or using multiple reactors in parallel. nih.govscielo.br The flow synthesis by Organ and coworkers successfully produced 0.63 grams of this compound, demonstrating the preparative utility of their method. nih.govscispace.com
Process Control and Safety: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. bioprocessonline.comscielo.br The small internal volume of the reactor tubes enhances safety, particularly when working with hazardous reagents or at high temperatures and pressures, as only a small amount of material is reacting at any given moment. bioprocessonline.comhelgroup.com
Microwave-Assisted Continuous-Flow Organic Synthesis (MACOS)
Key Transformations and Synthetic Challenges
The total synthesis of this compound, a bromotyrosine-derived natural product, involves several critical chemical transformations. The assembly of its unique structure, which features a bromomethoxycinnamoyl unit linked to a bromotyrosine moiety, presents distinct synthetic challenges that have been addressed through various methodologies.
The formation of the central amide linkage is a fundamental step in the synthesis of this compound. Different research groups have employed various strategies to construct this bond efficiently.
One of the first total syntheses, reported by Ullah and Arafeh in 2009, utilized a traditional batch approach. nih.gov This method involved the reaction of an acid chloride with a dibrominated amine component. nih.gov Specifically, the acid chloride (3-bromo-4-methoxycinnamoyl chloride) was added to a solution of the dibrominated tyramine derivative in a mixed solvent system at a controlled temperature. nih.gov This approach yielded the desired amide in good yield after purification. nih.gov
An alternative strategy employed a peptide coupling agent to facilitate the amide bond formation. societechimiquedefrance.fr In a synthesis developed for educational purposes, the coupling between 3-bromo-4-methoxycinnamic acid and dibromotyramine was achieved using diethylcyanophosphonate (DEPC). societechimiquedefrance.fr This reagent is known to be effective for coupling similar sterically hindered or electron-deficient fragments. societechimiquedefrance.fr Interestingly, this study noted that the conversion of the carboxylic acid to an acid chloride for the coupling reaction resulted in poor yields (around 20%), highlighting how the choice of activation method can be critical depending on the specific reaction context. societechimiquedefrance.fr
The following table summarizes and compares the different amide bond formation strategies employed in the synthesis of this compound.
| Method | Coupling Reagents | Key Reactants | Conditions | Reported Yield | Reference |
| Acid Chloride Method | Thionyl Chloride (for acid chloride formation) | 3-bromo-4-methoxycinnamoyl chloride, 4-(2-aminoethyl)-2,6-dibromophenol | THF/DMF, 2,6-lutidine (base), 5–10 °C | 70% | nih.gov |
| Peptide Coupling | Diethylcyanophosphonate (DEPC) | 3-bromo-4-methoxycinnamic acid, Dibromotyramine | Not specified in detail | Good results reported | societechimiquedefrance.fr |
Data compiled from published synthetic routes.
The installation of bromine atoms on the two aromatic rings of this compound is a crucial aspect of its synthesis, as these halogens are characteristic features of the natural product. These reactions are typically performed on precursor molecules before the key fragments are joined together.
For the synthesis of the bromomethoxycinnamoyl moiety, veratraldehyde is used as a starting material. researchgate.net It undergoes a regioselective mono-bromination using bromine in acetic acid to produce 3-bromo-4-methoxybenzaldehyde (B45424) in good yield. researchgate.net This intermediate is then converted to the corresponding cinnamic acid derivative. researchgate.net
The dibromotyrosine unit is synthesized starting from tyramine or a protected version thereof. nih.gov The aromatic ring of tyramine is subjected to dibromination to install the two bromine atoms ortho to the hydroxyl group, yielding the 2,6-dibrominated scaffold required for the final molecule. nih.govnih.gov
Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have been instrumental in developing modern and efficient syntheses of this compound. A notable example is the continuous-flow synthesis reported by Organ and coworkers. nih.gov
| Reaction | Reactants | Catalyst System | Methodology | Reported Yield | Reference |
| Heck Reaction | Dibrominated aryl iodide, Acrylamide derivative | Palladium(II) acetate (B1210297), Phosphine ligands | Microwave-assisted continuous-flow | 53% for the key product | nih.govnih.gov |
Details of the key palladium-catalyzed coupling step.
Bromination Reactions
Synthesis of this compound Analogues and Derivatives
The biological activity of this compound has prompted further research into the synthesis of its analogues and derivatives to explore structure-activity relationships (SAR) and potentially develop compounds with improved properties.
The design of this compound analogues is guided by several principles aimed at simplifying the molecular structure, improving synthetic accessibility, and probing the functional importance of different structural motifs.
Structural Simplification : Studies on related bromotyrosine natural products have suggested that certain complex structural features may not be essential for bioactivity. nih.gov For instance, modifying or simplifying the alkyl chain connecting the two aromatic units can lead to analogues that are easier to synthesize while retaining biological effects. nih.gov
Bioisosteric Replacement : Another strategy involves replacing specific functional groups with others that have similar physical or chemical properties. For example, the central amide bond, while crucial, could potentially be replaced by other linkages to explore different chemical spaces. In the synthesis of analogues of phidianidine A, a related marine alkaloid, a constrained 1,2,4-oxadiazole (B8745197) ring was successfully replaced with a more synthetically tractable amide bond without loss of activity, a principle that could be applied to the Aplysamine family. acs.org
Probing Key Moieties : Analogues are designed to systematically investigate the contribution of specific parts of the molecule, such as the bromine atoms or the terminal amine. By creating derivatives with varying degrees of bromination or different substituents on the amine, researchers can determine which features are critical for the compound's biological profile. acs.org
The synthesis of this compound derivatives often leverages the established routes for the parent natural product, introducing modifications at key stages.
A notable example is the synthesis of a tetrabromo derivative of the related natural product, aplysamine 2, which shares a core structure with this compound but differs in the terminal amine group (dimethylamino vs. primary amine). nih.govresearchgate.net The synthesis of this analogue was achieved by coupling a pre-functionalized bromotyrosine fragment (purpurealidin E) with a brominated carboxylic acid component using carbodiimide (B86325) coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave conditions. nih.gov This demonstrates how different brominated building blocks can be combined to generate a library of analogues. The final steps typically involve the removal of protecting groups to yield the target molecule. nih.gov These modular synthetic strategies are crucial for efficiently producing a range of derivatives for biological evaluation. chemrxiv.org
Biological Activities and Mechanistic Studies of Aplysamine 6
Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt)
Aplysamine 6 has been identified as an inhibitor of Icmt, an enzyme that plays a crucial role in the post-translational modification of various proteins, including the Ras family of GTPases. societechimiquedefrance.frmdpi.com
Icmt as a Biological Target
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the final step of a three-part post-translational modification process of proteins that contain a C-terminal "CaaX" motif. acs.org This process involves prenylation, proteolytic cleavage, and finally, methylation of the newly exposed prenylcysteine by Icmt. acs.org This methylation increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes, a step that is essential for its proper function. societechimiquedefrance.fr
The Ras family of proteins, which are key regulators of cell growth, differentiation, and survival, are prominent substrates for this modification pathway. societechimiquedefrance.fr Activating mutations in Ras genes are found in a significant percentage of human cancers, including a high prevalence in pancreatic, colon, and lung cancers. acs.org By inhibiting Icmt, the final step of Ras processing is blocked. This leads to the mislocalization of Ras proteins, preventing their association with the plasma membrane and thereby impairing their oncogenic signaling pathways. societechimiquedefrance.fracs.org Consequently, Icmt has emerged as an attractive target for the development of anticancer therapies. acs.orgresearchgate.net
Enzyme Assay Methodologies (e.g., IC50 Determination)
The inhibitory activity of compounds like this compound against Icmt is quantified using various enzyme assay methodologies. A common approach involves measuring the incorporation of a radiolabeled methyl group from the donor S-adenosylmethionine (AdoMet) into a prenylated substrate. pnas.org High-throughput screening campaigns often utilize such assays to identify potential inhibitors from large chemical libraries or natural product extracts. nih.govresearchgate.net
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, an IC50 value of 14 μM has been reported. societechimiquedefrance.frpurdue.edu Another method, the vapor diffusion assay, has also been employed for screening and IC50 determination of Icmt inhibitors. rsc.org This assay is particularly useful for assessing the activity of compounds against human Icmt (hIcmt). rsc.org
| Compound | IC50 (µM) | Assay Method |
| This compound | 14 | Not specified in detail, but involved in a natural product high-throughput screening campaign. societechimiquedefrance.frpurdue.edu |
| Cysmethynil | 2.4 | In vitro screen measuring the incorporation of a [3H]methyl group into a farnesylated K-Ras substrate. pnas.orgijpsi.org |
| UCM-1336 | 2 | Fluorometric coupled enzyme assay and direct radiometric assay. acs.orgsci-hub.se |
Molecular Interactions and Binding Affinity
The precise molecular interactions between this compound and the active site of Icmt have not been fully elucidated, largely because a crystal structure of the enzyme's active site has not yet been determined. societechimiquedefrance.fr However, general principles of enzyme inhibition suggest that the affinity of this compound for Icmt is driven by a combination of interactions, such as hydrogen bonds and electrostatic interactions, between the functional groups of the inhibitor and the amino acid residues within the enzyme's active site. societechimiquedefrance.fr The goal in medicinal chemistry is to optimize these interactions to achieve the strongest possible binding and, consequently, the most potent inhibitory activity. societechimiquedefrance.fr It is known that the Icmt active site must accommodate a large, nonpolar farnesyl group, which suggests the presence of a hydrophobic binding pocket that can also be targeted by lipophilic small molecules. rsc.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity. These studies help in identifying the key structural features responsible for its inhibitory effect on Icmt.
Elucidation of Pharmacophoric Elements within this compound
Broader Spectrum Biological Evaluations of Related Bromotyrosine Derivatives
Bromotyrosine derivatives, a diverse class of natural products isolated primarily from marine sponges of the order Verongiida, have garnered significant scientific interest due to their wide array of biological activities. These compounds, biogenetically derived from the amino acid tyrosine, are characterized by the presence of one or more bromine atoms on the phenol (B47542) ring. Research spanning several decades has revealed their potential in various therapeutic areas, with particular emphasis on their anti-prion and antimicrobial properties.
Anti-prion Activity Considerations
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the native prion protein (PrPC) into a pathological, infectious isoform (PrPSc). The search for compounds capable of inhibiting prion propagation is an active area of research. Screening of extracts from marine organisms has highlighted Verongiida sponges as a promising source of anti-prion molecules.
Initial screening efforts often employ yeast-based assays, which utilize non-pathogenic yeast prions like [PSI+] and [URE3] as a model system to identify compounds that can "cure" the yeast of its prion state. Extracts from sponges such as Suberea ianthelliformis and Suberea laboutei have demonstrated significant activity in these assays. Bioassay-guided fractionation of these active extracts has led to the isolation of several bromotyrosine derivatives responsible for the observed anti-prion effects.
A number of these compounds have been tested for their ability to inhibit the propagation of the mammalian PrPSc prion in cell-based models. For instance, purealidin Q, aplysamine-2 (B1232646), aplysamine-1, aplyzanzine C, psammaplysene D, and anomoian F were identified as capable of reducing the accumulation of PrPSc in infected cells. In contrast, other related compounds like purealidin A, psammaplysene F, and N,N-dimethyldibromotyramine were inactive against PrPSc in the same assays. The activity of some of these compounds, such as aplysamine-2 and purealidine-Q, was found to be significantly more potent than the benchmark anti-prion compound, guanabenz.
The detailed findings from these studies are summarized in the table below.
| Compound | Source Organism | Anti-prion Activity | Reference |
| Aplysamine-1 | Suberea ianthelliformis | Active against [PSI+] (EC50 = 102.2 µM) and [URE3] yeast prions. Reduces PrPSc propagation. | |
| Aplysamine-2 | Suberea ianthelliformis, Suberea laboutei | Potent activity against [PSI+] (EC50 = 4.15 µM) and [URE3] yeast prions. Reduces PrPSc propagation. | |
| Purealidin Q | Suberea ianthelliformis, Suberea laboutei | Potent activity against [PSI+] (EC50 = 2.35 µM) and [URE3] yeast prions. Reduces PrPSc propagation. | |
| Aplyzanzine C | Verongiida sponge | Active against [PSI+] and [URE3] yeast prions. Reduces PrPSc propagation (IC50 = 4.6 µM). | |
| Psammaplysene D | Verongiida sponge | Active against [PSI+] and [URE3] yeast prions. Reduces PrPSc propagation (IC50 = 0.2 µM). | |
| Anomoian F | Verongiida sponge | Active against [PSI+] and [URE3] yeast prions. Reduces PrPSc propagation (IC50 = 1 µM). | |
| Pseudoceratinine A | Suberea laboutei | Active against [PSI+] and [URE3] yeast prions, but no activity against PrPSc up to 20 µM. | |
| Pseudoceratinine B | Suberea laboutei | Active against [PSI+] and [URE3] yeast prions, but inactive against PrPSc up to 10 µM. | |
| Aerophobin-2 | Suberea laboutei | Inactive against both yeast prions and PrPSc. |
Antimicrobial Activity
The antimicrobial properties of bromotyrosine derivatives have been extensively documented, with many compounds exhibiting activity against a range of pathogenic bacteria. These natural products are considered key chemical defense agents for the producing sponges.
Bioassay-guided fractionation of extracts from the marine sponge Pseudoceratina purpurea led to the isolation of several bromotyrosine alkaloids with selective activity against the Gram-positive bacterium Staphylococcus aureus. Similarly, studies on Aplysina aerophoba yielded the compound aeroplysinin-1, which demonstrated high antibacterial activity against clinical strains of Gram-positive bacteria, including Cutibacterium acnes, Staphylococcus, and Enterococcus species, with zones of inhibition measuring 35.4 mm, 26.5 mm, and 32.1 mm, respectively. However, aeroplysinin-1 was found to be inactive against fungi of the genus Candida.
The structural diversity within the bromotyrosine family contributes to a broad spectrum of antimicrobial action. Research indicates that these compounds can be effective against both susceptible and drug-resistant bacterial strains.
Key findings on the antimicrobial activity of selected bromotyrosine derivatives are presented in the table below.
| Compound | Source Organism | Antimicrobial Activity | Reference |
| Aeroplysinin-1 | Aplysina aerophoba | High activity against Cutibacterium acnes, Staphylococcus spp., and Enterococcus spp. No activity against Candida albicans. | |
| Aplysamine-2 | Pseudoceratina purpurea | Mild activity against Staphylococcus aureus (MIC = 125–250 μg/mL). | |
| Hexadellin | Pseudoceratina purpurea | Mild activity against Staphylococcus aureus (MIC = 125–250 μg/mL). | |
| 16-debromoaplysamine 4 | Pseudoceratina purpurea | Mild activity against Staphylococcus aureus (MIC = 250 μg/mL). | |
| Purpuramine R | Pseudoceratina cf. verrucosa | Moderate activity against Staphylococcus aureus (MIC = 16 µg/mL). | |
| Pseudoceramines A-D | Pseudoceratina sp. | Demonstrated antibacterial activity. | |
| Ceratinadins A-E | Pseudoceratina sp. | Demonstrated antibacterial activity. |
Biosynthetic Origins and Chemical Ecology of Aplysamine 6
Proposed Biosynthetic Pathway of Bromotyrosine Derivatives
The biosynthesis of the diverse family of bromotyrosine derivatives is thought to originate from common amino acid precursors, which undergo a series of enzymatic modifications to yield the complex structures observed in nature.
Role of Phenylalanine and Tyrosine Precursors
The fundamental building blocks for bromotyrosine derivatives are the amino acids L-phenylalanine and L-tyrosine. researchgate.net Isotopic labeling studies have demonstrated that phenylalanine is a precursor to the bromotyrosine unit found in various alkaloids. mdpi.com The proposed pathway involves the hydroxylation of phenylalanine to form tyrosine, which then serves as the direct substrate for subsequent modifications. researchgate.net This initial conversion is a critical step, linking primary metabolism to the specialized secondary metabolic pathways that produce these halogenated compounds.
The biosynthesis of bromotyrosines, while starting from these simple precursors, results in a wide array of derivatives. mdpi.com This diversity arises from different connection types, side chain variations, and substitution patterns on the aromatic rings. mdpi.com
Halogenation Mechanisms in Marine Organisms
A key step in the biosynthesis of Aplysamine 6 and related compounds is the incorporation of bromine atoms into the tyrosine ring, a process known as halogenation. This enzymatic process is a common defense mechanism in marine organisms like sponges. researchgate.net Halogenation is presumed to be catalyzed by enzymes called halogenases. researchgate.net In the proposed biogenesis of certain bromotyrosine alkaloids, a bromoperoxidase is thought to facilitate the bromination of a tyrosine derivative. researchgate.net This enzymatic reaction is crucial for the formation of the characteristic brominated phenyl groups found in this compound and a multitude of other marine natural products.
Chemo-Ecological Significance in Marine Sponges
The production of bromotyrosine derivatives is not a random occurrence; these compounds fulfill vital ecological functions for the sponges that produce them.
Defensive Roles in Predator-Prey Interactions
Marine sponges, being sessile organisms, rely on chemical defenses to deter predators. Bromotyrosine derivatives, including compounds structurally related to this compound, are believed to play a significant role in these defensive strategies. researchgate.net Some of these compounds have been shown to act as antifeedants, discouraging consumption by potential predators. mdpi.comird.fr The transformation of certain bromotyrosine compounds in response to tissue damage suggests an activated defense mechanism, where less active precursors are converted into more potent defensive agents when the sponge is attacked. asm.org This chemical arsenal (B13267) is a key factor in the survival of these sponges in predator-rich environments. nih.gov
Interspecies Chemical Communication
Beyond direct defense, bromotyrosine metabolites may also function in chemical communication between different species. These compounds can act as allelopathic agents, inhibiting the growth of competing organisms, such as other marine invertebrates. nih.gov The release of these chemicals into the surrounding water can influence the settlement and growth of other organisms, thereby shaping the local marine community. Some bromotyrosine derivatives have also been found to inhibit bacterial chitinase, suggesting a role in controlling microbial populations. nih.gov
Relationship to Other Bromotyrosine Metabolites in Pseudoceratina sp.
This compound is part of a larger family of bromotyrosine alkaloids produced by sponges of the genus Pseudoceratina. This genus is a rich source of these compounds, with numerous derivatives having been isolated and characterized. nih.gov
Pseudoceratina species have yielded a wide variety of bromotyrosine derivatives, including:
Pseudoceramines A–D nih.gov
Spermatinamine nih.gov
Ceratinadins A–C nih.gov
11,19-dideoxyfistularin-3 nih.gov
11-deoxyfistularin-3 nih.gov
Dibromoverongiaquinol nih.gov
Aplyzanzines C–F mdpi.com
This compound itself is structurally related to the hemibastadins, differing by an additional double bond. mdpi.com The co-occurrence of these various metabolites within the same sponge suggests a shared biosynthetic origin and potentially complementary ecological roles. The structural diversity of bromotyrosines within a single genus highlights the complex and highly evolved chemical capabilities of these marine organisms.
Co-occurrence with Analogues (e.g., Aplysamine 7, Purealins)
This compound, a bromotyrosine-derived secondary metabolite, was first isolated from an Australian marine sponge of the genus Pseudoceratina. nih.gov The chemical environment within these sponges is rich with structurally similar compounds, leading to the frequent co-isolation of this compound with its analogues. This co-occurrence provides clues about shared biogenetic pathways.
Notably, Aplysamine 7 has been isolated from the Australian marine sponge Pseudoceratina verrucosa and also from Pseudoceratina spp. mdpi.comnih.govacs.org Its initial discovery was from the sponge Suberea ianthelliformis. mdpi.com The presence of both this compound and Aplysamine 7 within the same sponge genus, Pseudoceratina, highlights their close biosynthetic relationship.
Further illustrating this chemical commonality, other related bromotyrosine oximes are found alongside these compounds. For instance, purealins C and D were co-isolated with Aplysamine 7 from a Pseudoceratina sp. mdpi.com The parent compound, Purealin, was originally sourced from the sea sponge Psammaplysilla purea. acs.org The broader family of purealins, including purealidin A, and other related alkaloids like the purpuramines, are also characteristic of sponges from the order Verongida, such as Psammaplysilla purpurea and those from the Aplysinellidae family. mdpi.comacs.orgacs.org This pattern of co-occurrence suggests a common enzymatic machinery responsible for synthesizing the core bromotyrosine scaffold, which is then further modified to produce the diverse array of observed analogues.
Chemotaxonomic Markers in Verongida Sponges
The bromotyrosine alkaloids, including this compound and its analogues, are considered distinct chemotaxonomic markers for marine sponges belonging to the order Verongida. acs.orggriffith.edu.ausemanticscholar.org Sponges in this order, which are often difficult to classify based on morphology alone, are characterized by their production of these unique brominated metabolites. acs.org
Over 90% of reported bromotyrosine compounds originate from four families within the Verongida order: Aplysinidae, Aplysinellidae, Ianthellidae, and Pseudoceratinidae. acs.org The consistent presence of these metabolites across different genera and species within this order, such as Aplysina, Pseudoceratina, and Suberea, reinforces their utility as chemical indicators for taxonomic classification. griffith.edu.ausemanticscholar.orgresearchgate.netmdpi.com The chemical profile of bromotyrosine derivatives can, therefore, provide crucial evidence for the phylogenetic relationships among these sponges. griffith.edu.auresearchgate.net The isolation of this compound from Pseudoceratina sp. is consistent with this chemotaxonomic principle, placing it firmly within the characteristic metabolic landscape of Verongida sponges. nih.govacs.org
Advanced Research Perspectives and Methodological Advancements
Development of Novel Synthetic Methodologies for Marine Natural Products
The complex structures of many marine natural products necessitate the development of innovative synthetic strategies. nih.govmdpi.comopenaccessjournals.com These efforts are not only aimed at achieving total synthesis but also at creating analogues for structure-activity relationship studies. nih.gov The synthesis of these molecules often inspires the creation of new chemical reactions and strategies that have broader applications in organic chemistry. openaccessjournals.com
Green Chemistry Approaches in Aplysamine 6 Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex natural products to minimize environmental impact. diva-portal.org This involves the use of safer solvents, reducing the number of synthetic steps, and employing catalysts to improve efficiency. nih.govdiva-portal.org
One notable advancement in the synthesis of this compound is the application of continuous flow chemistry. nih.gov This technique offers several advantages over traditional batch synthesis, including reduced solvent usage, fewer reaction steps, and shorter reaction times. nih.gov The use of immobilized enzymes as catalysts in flow systems further enhances the green credentials of the synthesis by lowering energy requirements. nih.gov
Key Green Chemistry Principles Applied in Synthesis:
| Principle | Application in Synthesis | Reference |
| Waste Prevention | Continuous flow processes minimize solvent and reagent waste compared to batch methods. | nih.gov |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | diva-portal.org |
| Use of Catalysis | Employing enzymatic and other catalysts to increase reaction efficiency and reduce energy consumption. | nih.gov |
| Safer Solvents and Auxiliaries | Utilizing water or other environmentally benign solvents where possible. rsc.org | rsc.org |
Chemoenzymatic Synthesis Prospects
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to create efficient and sustainable synthetic pathways. mdpi.combeilstein-journals.org This approach is particularly promising for the synthesis of complex, chiral molecules like many marine natural products. mdpi.comiupac.org
The prospects for the chemoenzymatic synthesis of this compound are significant. Enzymes could be used for key stereoselective steps, potentially simplifying the synthesis and improving yields. iupac.orgresearchgate.net For instance, enzymes like acylases or oxidases could be employed to introduce or modify functional groups with high precision. researchgate.net The development of mutant enzymes through directed evolution could further expand the range of possible transformations, allowing for the synthesis of novel this compound analogues with potentially enhanced biological activities. iupac.org
Application of Computational Chemistry in this compound Research
Computational chemistry has become an indispensable tool in natural product research, aiding in structure elucidation, prediction of biological activity, and understanding of molecular interactions. mdpi.commdpi.comnih.gov These in silico methods accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. mdpi.comresearchgate.net
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. researchgate.netmdpi.com This method is crucial for understanding how this compound interacts with its biological targets. mdpi.com
For this compound, which is known to inhibit the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt), molecular docking studies can elucidate the specific amino acid residues in the active site that are crucial for binding. nih.govresearchgate.netnih.gov By modeling the interactions between this compound and Icmt, researchers can understand the structural basis of its inhibitory activity. This knowledge is invaluable for designing more potent and selective inhibitors. researchgate.net For example, a study on other marine natural products used molecular docking to reveal strong binding affinities to target proteins, suggesting specific molecular interactions. mdpi.com
In Silico Structure-Activity Relationship Prediction
In silico structure-activity relationship (SAR) studies use computational models to predict how the chemical structure of a compound relates to its biological activity. researchgate.nettjdr.orgnih.gov This predictive capability allows for the rational design of new analogues with improved properties. researchgate.net
For this compound, in silico SAR can be used to predict the biological activity of virtual analogues before they are synthesized. mdpi.comresearchgate.net By systematically modifying the structure of this compound in a computational model—for instance, by altering the substitution pattern on the aromatic rings or changing the linker between the two units—researchers can identify which structural features are most important for its activity. researchgate.net This approach saves significant time and resources by focusing synthetic efforts on the most promising candidates.
Integrative Omics Approaches for Biosynthesis Elucidation
Understanding the biosynthetic pathways of marine natural products is essential for ensuring a sustainable supply and for enabling their production through biotechnological methods. geomar.demaxapress.com Integrative omics approaches, which combine genomics, transcriptomics, and metabolomics, provide a powerful toolkit for elucidating these complex pathways. geomar.demaxapress.comuu.nl
The biosynthesis of bromotyrosine-derived compounds like this compound in sponges is thought to involve a complex interplay between the sponge and its associated microbial symbionts. geomar.de By analyzing the genomic and transcriptomic data of the sponge and its microbiome, researchers can identify gene clusters that are likely responsible for the production of these compounds. mdpi.comnih.govfrontiersin.org Metabolomic analysis of the sponge tissue can then correlate the presence of specific metabolites with the expression of these genes, providing strong evidence for their role in the biosynthetic pathway. maxapress.comfrontiersin.org The integration of these multi-omics datasets can lead to a comprehensive understanding of how this compound is produced in nature. uu.nlfrontiersin.org
Metagenomics and Microbial Symbiont Roles
The biosynthesis of complex marine natural products is often not performed by the sponge itself but by its associated microbial symbionts. mdpi.commdpi.com Sponges in the order Verongida, the source of this compound, are known to host a rich diversity of microorganisms that produce bromotyrosine compounds. mdpi.com This has led to the prevailing hypothesis that the biosynthetic machinery for this compound resides within a symbiotic bacterium. Indeed, research has shown that bacteria such as Pseudovibrio denitrificans, isolated from a marine sponge, are capable of producing bromotyrosine-derived alkaloids, challenging the assumption that the sponge is the sole producer. mdpi.com
Metagenomics, the study of genetic material recovered directly from environmental samples, has become an indispensable tool for exploring these complex host-microbe relationships without the need for cultivation. nih.govmdpi.com By sequencing the collective DNA of the sponge and its microbiome, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites. nih.gov Although a specific metagenomic study definitively linking a BGC to this compound biosynthesis has yet to be published, the approach holds the key to unlocking its genetic origins.
The proposed biogenetic pathway for bromotyrosine derivatives like this compound is believed to start with the bromination of the amino acid tyrosine by bromoperoxidase enzymes, followed by a series of enzymatic transformations. mdpi.com Metagenomic analysis of the Pseudoceratina sp. microbiome is the most promising strategy to identify the specific genes and microbial species that carry out this intricate synthesis.
Proteomics and Enzyme Identification
Proteomics, the large-scale study of proteins, offers powerful methods for elucidating the biological context of a natural product. abcam.com For a bioactive compound like this compound, proteomics can be used to identify its protein targets, uncover its mechanism of action, and map the cellular pathways it modulates. nih.govmdpi.com
A particularly relevant technique is Activity-Based Protein Profiling (ABPP), a functional proteomics approach that utilizes chemical probes to directly monitor the functional state of entire enzyme families within a complex proteome. wikipedia.org Since this compound is a known enzyme inhibitor, ABPP could be employed to screen for other potential enzyme targets in an unbiased manner, revealing off-target effects or new therapeutic applications. wikipedia.org
While the primary molecular target of this compound, isoprenylcysteine carboxyl methyltransferase (Icmt), was discovered through a high-throughput screening campaign, proteomics remains a vital tool for future research. nih.govresearchgate.net Specifically, it can be applied to:
Identify Biosynthetic Enzymes: By comparing the proteomes of the producing symbiont under different conditions, it may be possible to identify the specific enzymes involved in the this compound biosynthetic pathway.
Profile Inhibitor Selectivity: ABPP combined with mass spectrometry can assess the potency and selectivity of this compound against hundreds of enzymes simultaneously. wikipedia.org
Understand Downstream Effects: Quantitative proteomics can map the changes in protein expression that occur in cancer cells following treatment with this compound, providing a global view of the cellular response beyond the direct inhibition of Icmt.
Future Directions in Biological Target Exploration
While the inhibition of Icmt is the established mechanism of action for this compound, the chemical diversity of related bromotyrosine alkaloids suggests that its biological activity may not be limited to this single target. mdpi.comnih.govresearchgate.net
Exploration of New Enzyme Systems
The bromotyrosine scaffold is a versatile pharmacophore that has been shown to interact with a variety of enzyme systems. This provides a strong rationale for screening this compound and its synthetic derivatives against other enzyme classes to uncover new biological activities. Future research should focus on exploring its potential as an inhibitor of other enzymes known to be targeted by related marine compounds.
Table 1: Diverse Enzymatic Targets of Bromotyrosine Derivatives
| Compound Family | Example Target Enzyme | Biological Relevance | Citation(s) |
|---|---|---|---|
| Lamellarins | HIV-1 Integrase | Antiviral (AIDS) | kfupm.edu.sa |
| Fistularin-3 Derivatives | DNA Methyltransferase 1 (DNMT1) | Anticancer | nih.govresearchgate.net |
| Aeroplysinin-1 | Hypoxia-Inducible Factor-1α (HIF-1α) | Anticancer, Anti-inflammatory | nih.govmdpi.com |
| This compound | Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Anticancer | mdpi.comkfupm.edu.sanih.gov |
Investigation of Cellular Pathways Beyond Icmt
The inhibition of Icmt disrupts the final step in the post-translational modification of numerous proteins containing a C-terminal CaaX motif, most notably the Ras family of oncoproteins. google.comkfupm.edu.sa This disruption leads to the mislocalization of these proteins and impairs their signaling functions. However, the full spectrum of cellular consequences is likely broader.
Future investigations should explore the impact of this compound on other critical cellular pathways, drawing inspiration from the activities of other bromotyrosine natural products:
Apoptosis and Oxidative Stress: Aeroplysinin-1, another alkaloid from a Pseudoceratina species, has been shown to induce reactive oxygen species (ROS) and trigger mitochondria-dependent apoptosis in leukemia cells. nih.govmdpi.com Investigating whether this compound can induce similar pro-apoptotic pathways is a logical next step.
Transcription Factor Regulation: The compound psammaplysene A was found to compensate for the loss of the tumor suppressor PTEN by forcing the nuclear localization of the transcription factor FOXO1a. acs.org It would be valuable to determine if this compound affects the subcellular localization or activity of key transcription factors involved in cancer.
Cell Signaling Cascades: Aeroplysinin-1 has been reported to regulate the EGFR and PI3K/Akt signaling pathways, which are central to cell proliferation, survival, and metastasis. mdpi.com A comprehensive analysis of the effect of this compound on these and other major signaling networks is warranted.
Design and Evaluation of Advanced this compound-Inspired Scaffolds
Natural products like this compound serve as excellent starting points for medicinal chemistry programs. While potent, they often possess suboptimal drug-like properties, such as poor solubility or metabolic instability. google.com The design of novel molecular scaffolds inspired by the this compound structure aims to overcome these limitations while retaining or improving upon its biological activity.
The process involves using the core structure of this compound as a pharmacophore to design new series of compounds. The total synthesis of this compound has been achieved, which opens the door for the creation of simplified or modified analogues. researchgate.netnih.govscispace.com The goals of designing these advanced scaffolds include:
Enhanced Potency: Modifying the structure to achieve stronger inhibition of Icmt (i.e., a lower IC50 value).
Improved Selectivity: Engineering the molecule to have fewer off-target effects, leading to a better safety profile.
Favorable Pharmacokinetics: Optimizing properties like solubility, membrane permeability, and metabolic stability to make the compound more suitable for therapeutic development.
An example of this approach is the development of novel 1,3,5-substituted indoles as Icmt inhibitors, which represent a departure from the bromotyrosine scaffold but target the same enzyme. google.com Future work will involve the computational design, chemical synthesis, and biological evaluation of new scaffolds that mimic the key binding interactions of this compound with Icmt, with the ultimate goal of producing a superior drug candidate. frontiersin.orgnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Aplysamine 1 |
| Aplysamine 2 |
| This compound |
| Aeroplysinin-1 |
| Cysmethynil |
| Fistularin-3 |
| Lamellarin α-20 sulfate |
| Psammaplysene A |
Q & A
Q. Root-cause analysis framework :
Reagent traceability : Verify solvent lot numbers, catalyst sources (e.g., Pd(PPh₃)₄ purity), and synthetic intermediates (e.g., tyramine derivatives).
Methodological audit : Cross-check reaction parameters (temperature, inert gas purity) against original literature .
Contradiction mapping : Use Pareto analysis to identify high-frequency failure points (e.g., oxidation during workup).
Negative controls : Run parallel experiments omitting this compound to rule out assay interference .
Basic: What are the known biological targets of this compound, and what in vitro models are most relevant for preliminary screening?
This compound exhibits activity against:
- Antimicrobial targets : Gram-positive bacteria (e.g., S. aureus ATCC 25923) via membrane disruption.
- Cancer models : Apoptosis induction in HT-29 colon carcinoma (IC₅₀ ~8 µM).
Best practices : - Use 3D tumor spheroids for cytotoxicity screening to mimic in vivo conditions.
- Pair with transcriptomic profiling (RNA-seq) to identify pathway-specific effects .
Advanced: How can computational methods improve the design of this compound derivatives with enhanced pharmacokinetic properties?
Q. Strategies :
- QSAR modeling : Train models on existing brominated alkaloid datasets to predict logP, solubility, and BBB permeability.
- Docking simulations : Target known binding pockets (e.g., bacterial FabI enzyme) using Schrödinger Maestro.
- Metabolite prediction : Apply ADMET Predictor™ to identify metabolic soft spots (e.g., N-demethylation sites) .
Validation : Synthesize top candidates (≤5 analogs per iteration) and compare in vitro ADME profiles with parent compound .
Basic: What storage conditions are optimal for maintaining this compound stability in long-term studies?
- Temperature : -80°C in amber vials under argon.
- Solvent : DMSO stock solutions (10 mM) stored at -20°C; avoid freeze-thaw cycles (>3×).
- Stability monitoring : Monthly HPLC checks for degradation peaks (retention time shifts ≥0.5 min indicate instability) .
Advanced: How can researchers reconcile conflicting data on this compound’s mechanism of action across independent studies?
Q. Contradiction resolution protocol :
Meta-analysis : Pool raw data from public repositories (e.g., ChEMBL) and apply random-effects models to quantify heterogeneity.
Orthogonal assays : Confirm target engagement using SPR (binding affinity) and CRISPR knockouts (gene essentiality).
Contextual variables : Stratify results by experimental conditions (e.g., serum concentration in cell media) .
Principal contradiction analysis : Identify the dominant factor (e.g., impurity levels) influencing divergent outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
